molecular formula C54H108N2O2S2 B1608340 Lead ionophore III CAS No. 141754-61-2

Lead ionophore III

Cat. No.: B1608340
CAS No.: 141754-61-2
M. Wt: 881.6 g/mol
InChI Key: ZUONOYYCMQYKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lead ionophore III involves the reaction of dodecylamine with 3,6-dioxaoctanedithioamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography to ensure the completion of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Lead ionophore III undergoes various chemical reactions, including complexation with lead ions, oxidation, and substitution reactions. The complexation reaction is the most significant, where the ionophore binds selectively to lead ions, forming a stable complex .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Lead ionophore III functions by selectively binding to lead ions through its dioxaoctanedithioamide moiety. The ionophore has a hydrophilic center that interacts with the lead ions and a hydrophobic portion that allows it to integrate into lipid membranes or polymeric membranes. This selective binding facilitates the transport of lead ions across the membrane, enabling their detection in various analytical applications .

Comparison with Similar Compounds

Uniqueness of Lead Ionophore III: this compound is unique due to its high selectivity for lead ions over other metal ions, such as silver and mercury. This selectivity is achieved through the incorporation of nitrogen and sulfur atoms in its structure, which enhances its binding affinity for lead ions. Additionally, this compound exhibits excellent response characteristics in ion-selective electrodes, making it a valuable tool in analytical chemistry .

Properties

IUPAC Name

2-[2-[2-(didodecylamino)-2-sulfanylideneethoxy]ethoxy]-N,N-didodecylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H108N2O2S2/c1-5-9-13-17-21-25-29-33-37-41-45-55(46-42-38-34-30-26-22-18-14-10-6-2)53(59)51-57-49-50-58-52-54(60)56(47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4/h5-52H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUONOYYCMQYKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)COCCOCC(=S)N(CCCCCCCCCCCC)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H108N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393190
Record name Lead ionophore III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

881.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141754-61-2
Record name Lead ionophore III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lead ionophore III
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lead ionophore III
Reactant of Route 2
Reactant of Route 2
Lead ionophore III
Reactant of Route 3
Reactant of Route 3
Lead ionophore III
Reactant of Route 4
Reactant of Route 4
Lead ionophore III
Reactant of Route 5
Lead ionophore III
Reactant of Route 6
Reactant of Route 6
Lead ionophore III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.